![molecular formula C17H15FN4OS B2401071 4-fluoro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide CAS No. 341968-21-6](/img/structure/B2401071.png)
4-fluoro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-fluoro-N’-methyl-N’-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide” is a chemical compound with the molecular formula C17H15FN4OS . It is related to the field of organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C17H15FN4OS . Unfortunately, the specific 3D structure or 2D Mol file is not provided in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 342.39 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .Aplicaciones Científicas De Investigación
Structural and Antimicrobial Studies
The compound's derivatives have also been synthesized and analyzed for structural and antimicrobial properties. A study detailed the synthesis and antibacterial evaluation of a new derivative, showcasing its structural complexity and potential biological activity. The study emphasized the compound's orthorhombic crystal structure and its electrostatic potential surface, providing insights into its interaction with biological systems (Geesi, 2020).
Chirality and Steric Discrimination
The presence of a fluorine atom, especially in ortho positions, has been shown to induce stable N-aryl atropisomers, a form of chirality resulting from restricted rotation around a bond. This property is significant in drug design and understanding the compound's interaction with biological molecules. The study provided a quantitative evaluation of steric discrimination, highlighting the compound's potential in enantioselective synthesis (Iida et al., 2019).
Bioactivity and SAR Studies
Arylsulfonamide derivatives containing the quinazolinone moiety, related to the compound , have been synthesized and evaluated for bioactivities. The study showcased the significant bioactivity against various pathogens, providing insights into the structure-activity relationship (SAR) that is crucial for designing more potent derivatives (Zeng et al., 2016).
Propiedades
IUPAC Name |
4-fluoro-N'-methyl-N'-(2-methylsulfanylquinazolin-4-yl)benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4OS/c1-22(21-16(23)11-7-9-12(18)10-8-11)15-13-5-3-4-6-14(13)19-17(20-15)24-2/h3-10H,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAKWBFJAQNHDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=NC2=CC=CC=C21)SC)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N'-methyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluoro-3-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2400988.png)
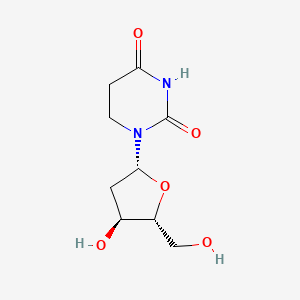
![1-{4,6-Dimethylpyrazolo[1,5-A]pyrazin-2-YL}ethanone](/img/structure/B2400991.png)
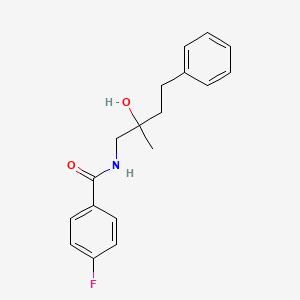
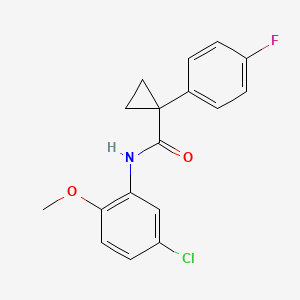
![3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2400998.png)
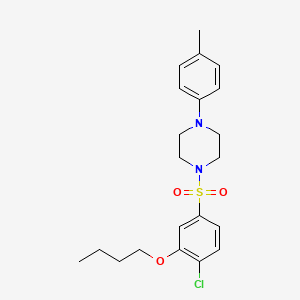
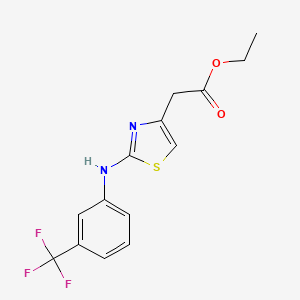
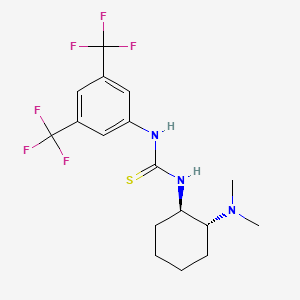
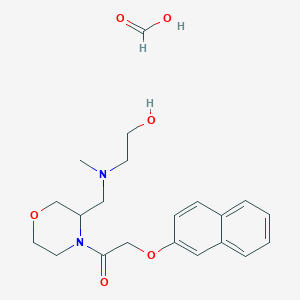
![5-[(4-Tert-butylbenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2401004.png)
![4-[(Z)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolinium iodide](/img/structure/B2401005.png)
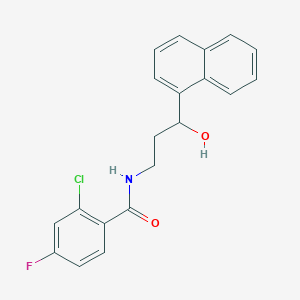
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B2401008.png)